LASSBio-1135

Description

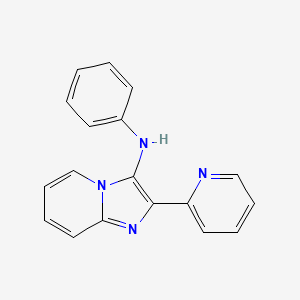

Structure

3D Structure

Properties

IUPAC Name |

N-phenyl-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4/c1-2-8-14(9-3-1)20-18-17(15-10-4-6-12-19-15)21-16-11-5-7-13-22(16)18/h1-13,20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULQALHCOPZRDMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C(N=C3N2C=CC=C3)C4=CC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

LASSBio-1135: A Dual-Target Inhibitor for Inflammatory and Neuropathic Pain

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

LASSBio-1135 is a promising small molecule of the imidazo[1,2-a]pyridine class that has demonstrated significant potential in preclinical models of inflammatory and neuropathic pain. This document provides a comprehensive technical overview of this compound, including its chemical structure, mechanism of action, pharmacological data, and detailed experimental protocols for its synthesis and biological evaluation. This compound acts as a dual-target agent, exhibiting antagonism at the Transient Receptor Potential Vanilloid 1 (TRPV1) channel and inhibition of Tumor Necrosis Factor-alpha (TNF-α) production. This multi-target profile suggests a synergistic approach to pain management by addressing both neuronal sensitization and the underlying inflammatory cascade.

Chemical Structure and Properties

This compound is chemically identified as N-phenyl-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine. Its structure is characterized by a central imidazo[1,2-a]pyridine core, substituted with a phenylamino group at the 3-position and a pyridin-2-yl group at the 2-position.

| Property | Value |

| IUPAC Name | N-phenyl-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine |

| Synonyms | LASSBio 1135, Phenyl-(2-pyridin-2-yl-imidazo[1,2-a]pyridin-3-yl)-amine |

| CAS Number | 852453-71-5 |

| Molecular Formula | C₁₈H₁₄N₄ |

| Molecular Weight | 286.33 g/mol |

| SMILES | c1ccc(cc1)Nc2c(n3cccc(c3)n2)c4ccccn4 |

Mechanism of Action

This compound exhibits a dual mechanism of action, positioning it as a multi-target candidate for pain therapy. It functions as both a TRPV1 antagonist and an inhibitor of TNF-α production.[1]

-

TRPV1 Antagonism: this compound non-competitively inhibits the activation of the TRPV1 channel, a key receptor involved in the detection and transduction of noxious thermal and chemical stimuli. By blocking TRPV1, this compound can reduce the hyperexcitability of nociceptive neurons.[1]

-

TNF-α Inhibition: The compound also suppresses the release of TNF-α, a pro-inflammatory cytokine that plays a crucial role in the pathogenesis of inflammatory and neuropathic pain. This action is mediated, at least in part, by the reduction of p38 MAPK phosphorylation.[1]

This dual activity allows this compound to address both the sensory and inflammatory components of pain.

Figure 1: Dual mechanism of action of this compound.

Quantitative Pharmacological Data

The following tables summarize the in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Activity of this compound

| Assay | Target/Stimulus | Cell Type | IC₅₀ | Reference |

| TRPV1 Antagonism | Capsaicin-elicited currents | TRPV1-expressing Xenopus oocytes | 580 nM | [1] |

| TNF-α Inhibition | Lipopolysaccharide (LPS) | Murine Peritoneal Macrophages | 546 nM | [1] |

Table 2: In Vivo Efficacy of this compound

| Pain Model | Species | Administration | Dose | Outcome | Reference |

| Carrageenan-induced Thermal Hyperalgesia | Rodent | Oral (p.o.) | 100 µmol/kg | Marked reduction in thermal hyperalgesia | [1] |

| Partial Sciatic Ligation | Rodent | Oral (p.o.) | 100 µmol/kg | Reversal of thermal hyperalgesia and mechanical allodynia | [1] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-component reaction, a common strategy for generating imidazo[1,2-a]pyridine scaffolds. A plausible synthetic route is outlined below, based on established methodologies for this class of compounds.

Figure 2: Proposed synthetic workflow for this compound.

Protocol:

-

Step 1: Imine Formation. To a solution of 2-aminopyridine (1.0 eq) in a suitable solvent such as methanol, add 2-(pyridin-2-yl)acetaldehyde (1.0 eq).

-

The reaction mixture is stirred at room temperature for 1-2 hours to form the corresponding imine intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Step 2: Cyclization. To the mixture containing the imine intermediate, add phenyl isocyanide (1.1 eq).

-

The reaction is then heated to reflux for 4-6 hours.

-

Work-up and Purification. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

-

The structure of the final compound should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

In Vitro Biological Assays

This protocol describes the evaluation of this compound's antagonistic activity on TRPV1 channels expressed in Xenopus laevis oocytes using the two-electrode voltage-clamp technique.

Methodology:

-

Oocyte Preparation: Oocytes are surgically removed from anesthetized female Xenopus laevis frogs and treated with collagenase to defolliculate.

-

cRNA Injection: Oocytes are injected with cRNA encoding for the rat TRPV1 channel. Injected oocytes are incubated for 2-4 days to allow for channel expression.

-

Electrophysiological Recording:

-

An oocyte is placed in a recording chamber and perfused with a standard saline solution.

-

The oocyte is impaled with two microelectrodes filled with KCl and voltage-clamped at a holding potential of -60 mV.

-

A baseline current is established.

-

-

Compound Application:

-

The oocyte is challenged with a submaximal concentration of the TRPV1 agonist capsaicin (e.g., 1 µM) to elicit an inward current.

-

After a washout period, the oocyte is co-perfused with capsaicin and this compound at various concentrations.

-

The inhibition of the capsaicin-induced current by this compound is measured.

-

-

Data Analysis: The percentage of inhibition is calculated for each concentration of this compound, and the IC₅₀ value is determined by fitting the data to a concentration-response curve.

This protocol details the measurement of TNF-α inhibition by this compound in lipopolysaccharide (LPS)-stimulated murine peritoneal macrophages.

Methodology:

-

Macrophage Isolation: Peritoneal macrophages are harvested from mice by peritoneal lavage.

-

Cell Culture: The cells are plated in a 96-well plate and allowed to adhere.

-

Compound Treatment: The adherent macrophages are pre-incubated with various concentrations of this compound for 1 hour.

-

LPS Stimulation: The cells are then stimulated with LPS (e.g., 100 ng/mL) for 24 hours to induce TNF-α production. A vehicle control (DMSO) is run in parallel.

-

Supernatant Collection: After incubation, the cell culture supernatant is collected.

-

TNF-α Quantification: The concentration of TNF-α in the supernatant is determined using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

-

Data Analysis: The percentage of TNF-α inhibition is calculated for each concentration of this compound relative to the LPS-only control. The IC₅₀ value is then calculated.

In Vivo Pain Models

Figure 3: Experimental workflows for in vivo pain models.

This model is used to assess the anti-hyperalgesic effects of this compound in an acute inflammatory pain setting.

Protocol:

-

Acclimatization: Rodents (rats or mice) are acclimated to the testing environment and the thermal stimulus apparatus (e.g., plantar test).

-

Baseline Measurement: The baseline paw withdrawal latency to a radiant heat source is determined for each animal.

-

Drug Administration: this compound (e.g., 10 or 100 µmol/kg) or vehicle is administered orally.

-

Induction of Inflammation: One hour after drug administration, a solution of carrageenan (e.g., 1% in saline) is injected into the plantar surface of one hind paw.

-

Post-Treatment Measurement: The paw withdrawal latency is measured at several time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

-

Data Analysis: The change in withdrawal latency from baseline is calculated. The effect of this compound is compared to the vehicle-treated group to determine the extent of hyperalgesia reversal.

This model is used to evaluate the efficacy of this compound in a chronic neuropathic pain state.

Protocol:

-

Surgical Procedure:

-

Animals are anesthetized.

-

The sciatic nerve of one leg is exposed.

-

Approximately one-third to one-half of the nerve is tightly ligated with a suture.

-

The incision is closed.

-

-

Pain Development: The animals are allowed to recover, and neuropathic pain behaviors (thermal hyperalgesia and mechanical allodynia) typically develop over several days.

-

Baseline Neuropathic Pain Measurement: Once the pain behaviors are established (e.g., day 7 post-surgery), baseline measurements of thermal withdrawal latency and mechanical withdrawal threshold (using von Frey filaments) are taken.

-

Drug Administration: this compound (e.g., 100 µmol/kg) or vehicle is administered orally.

-

Post-Treatment Measurement: Thermal and mechanical thresholds are reassessed at various time points after drug administration.

-

Data Analysis: The reversal of thermal hyperalgesia and mechanical allodynia by this compound is quantified by comparing the post-drug thresholds to the pre-drug baseline and to the vehicle-treated group.

Conclusion

This compound is a compelling preclinical candidate for the treatment of pain, distinguished by its dual mechanism of action targeting both TRPV1 and TNF-α. The data presented in this guide highlight its potent in vitro activity and significant in vivo efficacy in models of both inflammatory and neuropathic pain. The detailed protocols provided herein offer a foundation for further investigation and development of this compound and related molecules. This multi-target approach holds promise for developing more effective and broadly applicable analgesics.

References

LASSBio-1135: A Technical Whitepaper on its Dual Inhibition of TRPV1 and TNF-alpha for the Treatment of Pain and Inflammation

For Researchers, Scientists, and Drug Development Professionals

Abstract

LASSBio-1135, an imidazo[1,2-a]pyridine derivative, has emerged as a promising multitarget therapeutic candidate for the management of inflammatory and neuropathic pain. This document provides an in-depth technical overview of this compound, focusing on its dual mechanism of action involving the antagonism of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel and the inhibition of Tumor Necrosis Factor-alpha (TNF-alpha) production. We present a compilation of the key quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows to facilitate a comprehensive understanding of this compound's pharmacological profile.

Introduction

Chronic pain, encompassing both inflammatory and neuropathic states, represents a significant unmet medical need. Current therapeutic strategies are often limited by inadequate efficacy and undesirable side effects. The multifactorial nature of chronic pain has spurred the development of multitarget drugs that can modulate multiple key pathways involved in its pathogenesis. This compound was identified as a potent analgesic and anti-inflammatory agent, initially presumed to be a weak cyclooxygenase-2 (COX-2) inhibitor.[1][2][3][4] Subsequent research has revealed its more prominent role as a dual inhibitor of TRPV1 and TNF-alpha, two critical mediators in pain and inflammation signaling.[1][2][3][4]

This whitepaper serves as a technical guide for researchers and drug development professionals, consolidating the available data on this compound to support further investigation and potential clinical development.

Mechanism of Action: Dual Inhibition of TRPV1 and TNF-alpha

This compound exerts its therapeutic effects through a dual mechanism of action, targeting both a key neuronal ion channel and a pro-inflammatory cytokine.

TRPV1 Antagonism

TRPV1 is a non-selective cation channel predominantly expressed in nociceptive sensory neurons. It is activated by a variety of stimuli, including heat, protons (low pH), and capsaicin, the pungent component of chili peppers.[3] Activation of TRPV1 leads to the influx of cations, depolarization of the neuronal membrane, and the sensation of pain. This compound has been shown to be a non-competitive antagonist of the TRPV1 channel.[1][2][3][4]

Inhibition of TNF-alpha Production

TNF-alpha is a pleiotropic pro-inflammatory cytokine that plays a central role in initiating and perpetuating the inflammatory cascade. It is primarily produced by activated macrophages and is a key driver of inflammatory pain. This compound inhibits the release of TNF-alpha from lipopolysaccharide (LPS)-stimulated macrophages by reducing the phosphorylation of p38 Mitogen-Activated Protein Kinase (MAPK), a critical enzyme in the TNF-alpha production pathway.[1][2][3][4]

dot

Caption: Dual inhibitory pathways of this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay | IC50 Value | Reference |

| TRPV1 | Capsaicin-elicited currents in TRPV1-expressing Xenopus oocytes | 580 nM | [1][2] |

| TNF-alpha | LPS-stimulated TNF-alpha release in murine peritoneal macrophages | 546 nM | [1][2] |

| COX-2 (PGHS-2) | Human PGHS-2 enzyme activity | 18.5 µM (weak inhibition) | [5] |

Table 2: In Vivo Efficacy of this compound

| Pain Model | Species | Administration Route | Dose | Effect | Reference |

| Carrageenan-induced Thermal Hyperalgesia | Rat | Oral | 10 µmol/kg | Partial reduction at 4 hours | [1][2] |

| Carrageenan-induced Thermal Hyperalgesia | Rat | Oral | 100 µmol/kg | Marked reduction in thermal hyperalgesia | [1][2] |

| Partial Sciatic Ligation-induced Thermal Hyperalgesia | Rat | Oral | 100 µmol/kg | Reversal of thermal hyperalgesia | [1][2][4] |

| Partial Sciatic Ligation-induced Mechanical Allodynia | Rat | Oral | 100 µmol/kg | Reversal of mechanical allodynia | [1][2][4] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize this compound.

Synthesis of this compound

This compound is an imidazo[1,2-a]pyridine derivative. The synthesis of this class of compounds typically involves the condensation of a 2-aminopyridine with an alpha-haloketone. Various synthetic routes have been described for imidazo[1,2-a]pyridines, often utilizing catalysts such as copper or iron, and can be performed under conventional heating or microwave irradiation to improve yields and reaction times.

dot

Caption: General synthesis scheme for imidazo[1,2-a]pyridines.

In Vitro Assays

-

Objective: To determine the inhibitory effect of this compound on TRPV1 channel activity.

-

Method: Two-electrode voltage-clamp electrophysiology.

-

Procedure:

-

Xenopus laevis oocytes are surgically harvested and defolliculated.

-

Oocytes are injected with cRNA encoding for the rat TRPV1 channel.

-

After an incubation period to allow for protein expression, the oocytes are placed in a recording chamber and impaled with two microelectrodes (one for voltage sensing and one for current injection).

-

The membrane potential is clamped at a holding potential (e.g., -60 mV).

-

The oocytes are perfused with a saline solution.

-

TRPV1 is activated by applying a solution containing a known agonist, such as capsaicin (e.g., 1 µM) or by lowering the pH of the perfusion solution.

-

The resulting inward current is measured.

-

This compound at various concentrations is co-applied with the agonist, and the inhibition of the agonist-induced current is recorded.

-

The IC50 value is calculated from the concentration-response curve. This compound was also shown to inhibit low pH-induced currents at a concentration of 50 µM.[1][2]

-

dot

Caption: Workflow for TRPV1 antagonism assay.

-

Objective: To quantify the inhibitory effect of this compound on TNF-alpha production.

-

Method: Enzyme-Linked Immunosorbent Assay (ELISA).

-

Procedure:

-

Murine peritoneal macrophages are harvested and cultured.

-

The cells are pre-incubated with various concentrations of this compound.

-

TNF-alpha production is stimulated by adding lipopolysaccharide (LPS) (e.g., 100 ng/mL) to the culture medium.

-

After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.

-

The concentration of TNF-alpha in the supernatant is quantified using a commercial ELISA kit according to the manufacturer's instructions.

-

The IC50 value is determined from the concentration-response curve.

-

dot

Caption: Workflow for TNF-alpha release assay.

In Vivo Models

-

Objective: To evaluate the efficacy of this compound in a model of acute inflammatory pain.

-

Animal Model: Rats.

-

Procedure:

-

A baseline thermal sensitivity is established for each animal using a radiant heat source (e.g., Hargreaves apparatus).

-

This compound or vehicle is administered orally.

-

After a set time (e.g., 1 hour), inflammation is induced by injecting a solution of carrageenan (e.g., 1%) into the plantar surface of the hind paw.

-

Thermal hyperalgesia is assessed at various time points post-carrageenan injection by measuring the paw withdrawal latency to the radiant heat stimulus.

-

A significant increase in paw withdrawal latency in the this compound-treated group compared to the vehicle group indicates an anti-hyperalgesic effect.

-

-

Objective: To assess the efficacy of this compound in a model of neuropathic pain.

-

Animal Model: Rats.

-

Procedure:

-

Under anesthesia, the sciatic nerve is exposed, and a tight ligation is placed around approximately one-third to one-half of the nerve diameter.

-

Animals are allowed to recover from surgery.

-

The development of thermal hyperalgesia and mechanical allodynia is monitored over several days.

-

Thermal hyperalgesia is measured as described in the carrageenan model.

-

Mechanical allodynia is assessed by measuring the paw withdrawal threshold to stimulation with von Frey filaments of varying stiffness.

-

Once neuropathic pain is established, this compound or vehicle is administered orally, and the reversal of hyperalgesia and allodynia is measured. This compound was shown to be effective when administered daily from day 7 to 11 after surgery.[1][2][4]

-

Conclusion and Future Directions

This compound is a promising orally active, multitarget compound that effectively alleviates inflammatory and neuropathic pain in preclinical models. Its dual mechanism of action, involving the non-competitive antagonism of TRPV1 and the inhibition of TNF-alpha production, provides a strong rationale for its therapeutic potential. A notable advantage of this compound is its efficacy without inducing hyperthermia, a common side effect of many TRPV1 antagonists.[1][2][4]

Further research is warranted to fully elucidate the pharmacokinetic and pharmacodynamic properties of this compound and to evaluate its safety and efficacy in more advanced preclinical models. The data presented in this whitepaper provide a solid foundation for the continued development of this compound as a novel therapeutic agent for the treatment of chronic pain.

References

- 1. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]

- 2. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

LASSBio-1135: A Technical Whitepaper on its Discovery, Synthesis, and Dual-Target Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of LASSBio-1135, an imidazo[1,2-a]pyridine derivative with significant potential in the treatment of inflammatory and neuropathic pain. The document details its rational design, synthesis, and subsequent characterization as a multi-target agent, acting as a non-competitive TRPV1 antagonist and an inhibitor of TNF-α production.

Discovery and Rational Design

This compound was initially conceived and designed as a dual inhibitor of p38 mitogen-activated protein kinase (p38 MAPK) and cyclooxygenase-2 (COX-2).[1] The design was based on the chemical structures of known inhibitors: SB203580, a p38 MAPK inhibitor, and celecoxib, a selective COX-2 inhibitor.[1] However, subsequent in vitro studies revealed that this compound was a weak inhibitor of COX-2 and did not directly inhibit p38 MAPK activity as originally intended.[1] This led to further investigation to elucidate the mechanism behind its potent in vivo analgesic and anti-inflammatory effects.[1]

Further research characterized this compound as a multi-target compound. It was identified as a non-competitive antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel and an inhibitor of Tumor Necrosis Factor-alpha (TNF-α) production.[2][3] Its inhibitory effect on TNF-α release is achieved through the reduction of p38 MAPK phosphorylation.[2][3]

Quantitative Biological Activity

The biological efficacy of this compound has been quantified through various in vitro and in vivo assays. The following tables summarize the key quantitative data.

| Assay Target | Metric | Value | Reference |

| TRPV1 (Capsaicin-elicited currents) | IC₅₀ | 580 nM | [2][3] |

| TRPV1 (Capsaicin-elicited currents) | IC₅₀ | 588 nM | [1] |

| TNF-α Release (LPS-stimulated macrophages) | IC₅₀ | 546 nM | [2][3] |

| TNF-α Release (LPS-stimulated macrophages) | IC₅₀ | 642 nM | [1][4] |

| Cyclooxygenase-2 (COX-2) | IC₅₀ | 18.5 µM | [5][6] |

| Table 1: In Vitro Inhibitory Activity of this compound. |

| Animal Model | Effect | Dosage | Reference |

| Carrageenan-induced Thermal Hyperalgesia | Reduction of hyperalgesia | 10 and 100 µmol/kg (oral) | [1][4] |

| Partial Sciatic Ligation | Reversal of thermal hyperalgesia and mechanical allodynia | 100 µmol/kg (oral) | [1][4] |

| Table 2: In Vivo Efficacy of this compound. |

Signaling Pathway and Mechanism of Action

This compound exerts its therapeutic effects by modulating two key pathways involved in pain and inflammation: the TRPV1 signaling cascade in sensory neurons and the TNF-α production pathway in immune cells. The diagram below illustrates the proposed dual-target mechanism of action.

Caption: Dual-target mechanism of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of this compound.

Synthesis of this compound

The detailed synthesis protocol for this compound is described in the publication by Lacerda et al. in Bioorganic & Medicinal Chemistry, 2009, Volume 17, Issue 1, pages 74-84. While the full experimental text is not publicly available, the synthesis of 3-arylamine-imidazo[1,2-a]pyridines generally involves the condensation of a substituted 2-aminopyridine with an α-haloketone.

General Synthetic Scheme: A suitable 2-aminopyridine is reacted with a 2-bromoacetophenone derivative in a solvent such as ethanol under reflux to yield the corresponding imidazo[1,2-a]pyridine core. Subsequent functional group manipulations, such as nitration followed by reduction and sulfonylation, would lead to the final this compound structure.

In Vitro TNF-α Release Assay

Objective: To determine the inhibitory effect of this compound on TNF-α production in lipopolysaccharide (LPS)-stimulated murine peritoneal macrophages.[4]

Methodology:

-

Macrophage Harvesting: Murine peritoneal macrophages are elicited by intraperitoneal injection of 3% thioglycollate. After 3-4 days, the peritoneal cavity is washed with RPMI 1640 medium to collect the cells.

-

Cell Culture: The collected cells are plated in 96-well plates at a density of 1 x 10⁶ cells/mL in RPMI 1640 medium supplemented with 10% fetal bovine serum and allowed to adhere for 2-3 hours.

-

Treatment: Non-adherent cells are removed by washing. Adherent macrophages are then treated with various concentrations of this compound or vehicle (DMSO) for 30 minutes.

-

Stimulation: Following pre-treatment, cells are stimulated with LPS (100 ng/mL) for 24 hours to induce TNF-α production.

-

Quantification: The supernatant is collected, and the concentration of TNF-α is quantified using a commercial ELISA kit according to the manufacturer's instructions.

-

Data Analysis: The concentration of this compound that inhibits 50% of TNF-α release (IC₅₀) is calculated from the dose-response curve.

In Vivo Carrageenan-Induced Thermal Hyperalgesia Assay

Objective: To evaluate the anti-hyperalgesic activity of this compound in a model of inflammatory pain.[4]

Methodology:

-

Animals: Male Swiss mice are used for the experiment.

-

Drug Administration: this compound is suspended in 5% arabic gum in saline and administered orally (p.o.) at doses of 10 µmol/kg and 100 µmol/kg. The control group receives the vehicle.

-

Induction of Inflammation: One hour after drug administration, 0.1 mL of a 1% carrageenan solution in saline is injected into the subplantar surface of the right hind paw.

-

Assessment of Thermal Hyperalgesia: The latency of paw withdrawal in response to a radiant heat source is measured at various time points (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection. A cut-off time is set to prevent tissue damage.

-

Data Analysis: The withdrawal latencies of the treated groups are compared to the vehicle-treated control group. Statistical analysis is performed using a Two-way ANOVA followed by a Bonferroni post-test.

The workflow for this in vivo experiment is illustrated below.

Caption: Workflow for the carrageenan-induced hyperalgesia assay.

Conclusion

This compound is a promising drug candidate that has transitioned from a rational design based on dual COX-2/p38 MAPK inhibition to a well-characterized multi-target compound. Its ability to non-competitively antagonize the TRPV1 channel and inhibit TNF-α production via the p38 MAPK signaling pathway provides a strong rationale for its efficacy in both inflammatory and neuropathic pain models. A significant advantage of this compound is its oral bioavailability and its lack of hyperthermic side effects, which are commonly associated with other TRPV1 antagonists.[2] The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for further research and development of this compound as a novel therapeutic agent for chronic pain management.

References

- 1. Novel Potent Imidazo[1,2-a]pyridine-N-Glycinyl-Hydrazone Inhibitors of TNF-α Production: In Vitro and In Vivo Studies | PLOS One [journals.plos.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Deep Eutectic Solvent a Highly Efficient Medium for the Synthesis of Imidazo [1, 2-a] Pyridines Having Green Chemistry Approach, American Journal of Heterocyclic Chemistry, Science Publishing Group [ajoch.org]

- 5. researchgate.net [researchgate.net]

- 6. Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]

LASSBio-1135: A Dual-Action Anti-Inflammatory Agent

An In-Depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of LASSBio-1135, an imidazo[1,2-a]pyridine derivative, as a potential anti-inflammatory agent. This compound exhibits a novel dual mechanism of action, functioning as both a Transient Receptor Potential Vanilloid 1 (TRPV1) antagonist and an inhibitor of Tumor Necrosis Factor-alpha (TNF-α) production.[1][2][3][4][5] This multitarget approach suggests its potential efficacy in treating both inflammatory and neuropathic pain.[1][3][4]

Core Mechanism of Action

This compound was initially investigated as a potential cyclooxygenase-2 (COX-2) inhibitor but was found to be a weak inhibitor of this enzyme.[1][2][3] Further investigation revealed its more potent activities as a non-competitive antagonist of the TRPV1 receptor and an inhibitor of TNF-α release.[1][3][4] The inhibition of TNF-α production is mediated by the reduction of p38 Mitogen-Activated Protein Kinase (MAPK) phosphorylation.[1][2][3] This dual functionality allows this compound to modulate key pathways in both neurogenic and immune-mediated inflammation.

Quantitative Data Summary

The following tables summarize the key quantitative data demonstrating the efficacy of this compound in various in vitro and in vivo models.

Table 1: In Vitro Efficacy of this compound

| Target | Assay | Key Parameter | Value | Reference |

| TRPV1 | Capsaicin-induced currents in TRPV1-expressing Xenopus oocytes | IC₅₀ | 580 nM | [1][3] |

| TNF-α | LPS-stimulated murine peritoneal macrophages | IC₅₀ | 546 nM - 642 nM | [1][2][3] |

| COX-2 | --- | IC₅₀ | 18.5 µM | [1][2] |

Table 2: In Vivo Efficacy of this compound in Carrageenan-Induced Thermal Hyperalgesia

| Dose (p.o.) | Time Point (post-carrageenan) | Effect on Thermal Hyperalgesia | Reference |

| 10 µmol/kg | 4 hours | Partial reduction | [3] |

| 100 µmol/kg | 1-4 hours | Marked reduction | [2][3] |

Table 3: In Vivo Efficacy of this compound in a Neuropathic Pain Model (Partial Sciatic Ligation)

| Dose (p.o.) | Effect | Reference |

| 100 µmol/kg | Reversal of thermal hyperalgesia and mechanical allodynia | [3][4] |

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the proposed signaling pathway for this compound's anti-inflammatory action and a typical experimental workflow for its evaluation.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Carrageenan-Induced Paw Edema

This model is a standard method for evaluating acute inflammation.[6][7][8][9]

-

Animals: Male Swiss mice or Wistar rats are typically used.[2][6]

-

Acclimatization: Animals are acclimatized to the laboratory conditions for a specified period before the experiment.

-

Drug Administration: this compound is suspended in a vehicle (e.g., 5% arabic gum in saline) and administered orally (p.o.) at doses of 10 µmol/kg and 100 µmol/kg.[2] The control group receives an equal volume of the vehicle.[2]

-

Induction of Inflammation: One hour after drug administration, 0.1 mL of a 1% carrageenan solution in sterile saline is injected into the subplantar surface of the right hind paw.[2][6]

-

Assessment of Edema: Paw volume is measured using a plethysmometer at baseline and at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.[6] The degree of swelling is calculated by subtracting the initial paw volume from the post-injection volume.[6]

-

Assessment of Thermal Hyperalgesia: The latency of paw withdrawal in response to a radiant heat source is measured to assess thermal hyperalgesia.[1][10]

Myeloperoxidase (MPO) Activity Assay

This assay quantifies neutrophil infiltration into the inflamed tissue, a hallmark of acute inflammation.[11]

-

Tissue Preparation: Four hours after the carrageenan injection, the animals are euthanized, and the inflamed paw tissue is harvested.[1][2]

-

Homogenization: The tissue is homogenized in an appropriate buffer.

-

Enzyme Assay: MPO activity in the homogenate is determined spectrophotometrically.[11] The assay is based on the oxidation of a substrate (e.g., o-dianisidine dihydrochloride) by MPO in the presence of hydrogen peroxide, leading to a color change that can be measured.

-

Data Expression: MPO activity is typically expressed as units per milligram of tissue.

TNF-α Measurement in Macrophage Culture

This in vitro assay assesses the direct effect of this compound on cytokine production by immune cells.

-

Cell Culture: Murine peritoneal macrophages are harvested and cultured.

-

Stimulation: The macrophages are stimulated with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 24 hours to induce TNF-α production.[1][2]

-

Treatment: this compound is added to the cell cultures at various concentrations.

-

Quantification: The concentration of TNF-α in the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.[11]

TNF-α Measurement in Paw Tissue

This ex vivo assay measures the effect of this compound on TNF-α levels at the site of inflammation.

-

Tissue Preparation: As with the MPO assay, inflamed paw tissue is harvested 4 hours post-carrageenan injection.[1][2]

-

Homogenization: The tissue is homogenized, and the supernatant is collected after centrifugation.

-

Quantification: The level of TNF-α in the tissue homogenate is determined by ELISA.

Conclusion

This compound presents a promising profile as a multi-target anti-inflammatory and analgesic agent. Its ability to dually antagonize TRPV1 and inhibit TNF-α production via the p38 MAPK pathway provides a strong rationale for its development in the context of both acute and chronic inflammatory and pain conditions. The data summarized in this guide underscore its potential and provide a foundation for further preclinical and clinical investigation.

References

- 1. This compound: A Dual TRPV1 Antagonist and Anti-TNF-Alpha Compound Orally Effective in Models of Inflammatory and Neuropathic Pain | PLOS One [journals.plos.org]

- 2. This compound: A Dual TRPV1 Antagonist and Anti-TNF-Alpha Compound Orally Effective in Models of Inflammatory and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: a dual TRPV1 antagonist and anti-TNF-alpha compound orally effective in models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound | TNF | TRP/TRPV Channel | TargetMol [targetmol.com]

- 6. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]

- 8. Carrageenan-Induced Paw Edema Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 9. Carrageenan-induced rat paw edema model: Significance and symbolism [wisdomlib.org]

- 10. researchgate.net [researchgate.net]

- 11. eaglebio.com [eaglebio.com]

LASSBio-1135: A Preclinical In-Depth Analysis of a Novel Dual-Target Analgesic

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data available for LASSBio-1135, an imidazo[1,2-a]pyridine derivative, in the context of pain relief. The following sections detail its mechanism of action, quantitative efficacy in various pain models, and the experimental protocols utilized in these foundational studies.

Core Mechanism of Action

This compound has been identified as a multi-target compound that exerts its analgesic effects through the dual inhibition of Transient Receptor Potential Vanilloid 1 (TRPV1) and Tumor Necrosis Factor-alpha (TNF-α) production.[1][2][3][4] Initially investigated as a weak cyclooxygenase-2 (COX-2) inhibitor, its significant in vivo efficacy pointed towards additional mechanisms of action.[1][2] Subsequent research has elucidated its role as a non-competitive antagonist of the TRPV1 channel and an inhibitor of TNF-α release, positioning it as a promising candidate for the treatment of both inflammatory and neuropathic pain.[1][3][4] A key advantage observed in preclinical models is its ability to circumvent hyperthermia, a common side effect associated with classical TRPV1 antagonists.[1][2][3][4]

Quantitative In Vitro and In Vivo Data

The preclinical efficacy of this compound has been quantified through a series of in vitro and in vivo experiments. The following tables summarize the key findings.

In Vitro Activity of this compound

| Target | Assay | Key Parameter | Value |

| TRPV1 | Capsaicin-elicited currents in TRPV1-expressing Xenopus oocytes | IC50 | 580 nM[1][2][3][4] |

| TRPV1 | Low pH-induced current in TRPV1-expressing Xenopus oocytes | Inhibition | Effective at 50 µM[1][2][3][4] |

| TNF-α Production | LPS-stimulated murine peritoneal macrophages | IC50 | 546 nM[1][3][4] |

In Vivo Efficacy of this compound in Pain Models

| Pain Model | Species | Administration | Dose (oral) | Effect |

| Carrageenan-Induced Thermal Hyperalgesia | Rat | Pre-treatment | 10 µmol/kg | Partial reduction in hyperalgesia at 4 hours[1][2][3][4] |

| 100 µmol/kg | Marked reduction in thermal hyperalgesia[1][2][3][4] | |||

| Partial Sciatic Ligation-Induced Neuropathic Pain | Rat | Daily (Day 5-13 post-surgery) | 100 µmol/kg | Reversal of thermal hyperalgesia[1][2][3] |

| 100 µmol/kg | Reversal of mechanical allodynia[1][2][3] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action and the workflows of the key preclinical experiments conducted on this compound.

Experimental Protocols

In Vitro Assays

-

TRPV1 Antagonism Assay:

-

System: Xenopus laevis oocytes expressing the rat TRPV1 clone.

-

Methodology: Two-electrode voltage-clamp technique was used to measure membrane currents.

-

Activation: Currents were elicited by the application of capsaicin (1 µM) or by a low pH solution (pH 5.5).

-

Inhibition: this compound was pre-applied to the oocytes before the application of the agonist. The concentration-response curve was generated to determine the IC50 value against capsaicin-induced currents. The antagonism was determined to be non-competitive.[1][4]

-

-

TNF-α Production Assay:

-

System: Peritoneal macrophages harvested from BALB/c mice.

-

Methodology: Cells were cultured and pre-treated with various concentrations of this compound.

-

Stimulation: Macrophages were stimulated with lipopolysaccharide (LPS) to induce TNF-α production.

-

Quantification: The concentration of TNF-α in the cell culture supernatant was measured using an enzyme-linked immunosorbent assay (ELISA).

-

Mechanism Insight: The effect of this compound on the phosphorylation of p38 Mitogen-Activated Protein Kinase (MAPK) was also assessed via Western blot to investigate the intracellular signaling pathway. This compound was found to reduce the phosphorylation of p38 MAPK.[1][3][4]

-

In Vivo Models

-

Animals: Male and female mice and rats were used in the experiments, which were approved by the institutional animal ethics committee.[1]

-

Carrageenan-Induced Inflammatory Pain:

-

Induction: Inflammation and thermal hyperalgesia were induced by injecting carrageenan into the plantar surface of the rat's hind paw.

-

Treatment: this compound (10 or 100 µmol/kg) or vehicle was administered orally one hour before the carrageenan injection.[1][2]

-

Assessment of Hyperalgesia: The withdrawal latency to a radiant heat source was measured at multiple time points post-carrageenan injection to assess thermal hyperalgesia.[1][5]

-

Biomarker Analysis: Four hours after the carrageenan injection, the paws were collected to quantify neutrophil infiltration (via Myeloperoxidase assay) and local TNF-α production.[1][2]

-

-

Partial Sciatic Ligation-Induced Neuropathic Pain:

-

Induction: Neuropathic pain was induced in rats by partial ligation of the sciatic nerve.

-

Treatment: Daily oral administration of this compound (100 µmol/kg) or vehicle was initiated on the 5th day after surgery and continued until the 13th day.[1][5]

-

Assessment of Hypersensitivity: Thermal hyperalgesia (radiant heat source) and mechanical allodynia (Von Frey filaments) were evaluated one hour after drug administration on specified days post-surgery.[1][5]

-

-

Body Temperature Measurement:

-

Rationale: To assess the potential for hyperthermia, a known side effect of many TRPV1 antagonists.

-

Methodology: The body temperature of the animals was monitored following long-term treatment with this compound.

-

Outcome: No significant hyperthermia was observed in the animals treated with this compound.[1][2][3][4]

-

References

- 1. This compound: A Dual TRPV1 Antagonist and Anti-TNF-Alpha Compound Orally Effective in Models of Inflammatory and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: A Dual TRPV1 Antagonist and Anti-TNF-Alpha Compound Orally Effective in Models of Inflammatory and Neuropathic Pain | PLOS One [journals.plos.org]

- 3. This compound: a dual TRPV1 antagonist and anti-TNF-alpha compound orally effective in models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

LASSBio-1135: A Dual-Target Inhibitor in Inflammatory Signaling Pathways

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular targets and mechanisms of action of LASSBio-1135, a promising compound in the context of inflammatory and neuropathic pain. We will delve into its effects on key inflammatory signaling pathways, present quantitative data from preclinical studies, detail the experimental protocols used to elucidate its activity, and visualize its mechanism through signaling pathway diagrams.

Core Mechanism of Action: A Multi-Target Approach

This compound, an imidazo[1,2-a]pyridine derivative, has been identified as a multi-target compound that exerts its anti-inflammatory and analgesic effects through the modulation of at least two key signaling pathways. Initially investigated as a potential COX-2 inhibitor, its potent in vivo effects suggested the involvement of other mechanisms.[1][2] Subsequent research has revealed that this compound acts as both a non-competitive antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel and an inhibitor of Tumor Necrosis Factor-alpha (TNF-α) production.[1][2][3][4]

The dual nature of this compound's activity is significant. TRPV1 is a crucial ion channel involved in the sensation of pain and heat, and its activation is linked to the establishment of inflammation.[2] TNF-α is a pro-inflammatory cytokine that plays a central role in systemic inflammation and is a key therapeutic target in many inflammatory diseases.[1][2] By targeting both pathways, this compound addresses both the sensory (pain) and the molecular (inflammation) aspects of these conditions.

Quantitative Efficacy of this compound

The potency of this compound has been quantified across its various targets. The following tables summarize the key inhibitory concentrations (IC50) and in vivo efficacy data from published studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay | IC50 Value | Reference |

| TNF-α Production | LPS-stimulated murine peritoneal macrophages | 546 nM | [2][3][4] |

| TNF-α Production | LPS-stimulated murine macrophages (alternative estimation) | 642 nM | [1][2] |

| TRPV1 Antagonism | Capsaicin-elicited currents in TRPV1-expressing Xenopus oocytes | 580 nM | [1][2][3][4] |

| COX-2 Inhibition | TXB₂ production in LPS-stimulated whole blood | 18.5 µM | [1][2] |

Table 2: In Vivo Efficacy of this compound in Animal Models

| Model | Effect | Dosage | Reference |

| Carrageenan-induced Thermal Hyperalgesia | Marked reduction in hyperalgesia | 100 µmol/kg (oral) | [1][2][3][4] |

| Carrageenan-induced Thermal Hyperalgesia | Partial reduction at 4th hour | 10 µmol/kg (oral) | [1][2][3][4] |

| Partial Sciatic Ligation-induced Neuropathic Pain | Reversal of thermal hyperalgesia and mechanical allodynia | 100 µmol/kg (oral) | [1][2][3][4] |

| Carrageenan-induced Inflammation | Inhibition of neutrophil recruitment and TNF-α production | 10-100 µmol/kg (oral) | [1][2][3][4] |

Signaling Pathway Inhibition

This compound's inhibitory effect on TNF-α production is mediated by its interference with the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1][2] The p38 MAPK cascade is a critical intracellular signaling pathway that becomes activated in response to inflammatory stimuli, such as Lipopolysaccharide (LPS), leading to the production of pro-inflammatory cytokines like TNF-α.[1][2] this compound has been shown to reduce the phosphorylation of p38 MAPK, thereby disrupting this signaling cascade and suppressing TNF-α release.[1][2]

The diagram below illustrates the proposed mechanism of action for this compound in the context of TNF-α production.

Caption: this compound inhibits TNF-α production via p38 MAPK pathway.

The second major target of this compound is the TRPV1 channel, a non-selective cation channel primarily expressed on nociceptive sensory neurons.

Caption: this compound acts as a non-competitive antagonist of the TRPV1 channel.

Detailed Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to characterize the activity of this compound.

TNF-α Production in Murine Peritoneal Macrophages

This assay quantifies the inhibitory effect of this compound on the production of TNF-α by immune cells.

-

Cell Isolation and Culture: Peritoneal macrophages are harvested from mice and cultured in appropriate media.

-

Stimulation: The cultured macrophages are stimulated with Lipopolysaccharide (LPS) at a concentration of 100 ng/mL for 24 hours to induce the production and release of TNF-α.[2]

-

Treatment: this compound is co-administered with LPS at various concentrations. A vehicle control (e.g., DMSO) is run in parallel.

-

Quantification: After the incubation period, the cell culture supernatant is collected. The concentration of TNF-α is determined using an Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

-

Data Analysis: The concentration of TNF-α in the this compound-treated groups is compared to the vehicle control group to determine the percentage of inhibition. The IC50 value is calculated from the concentration-response curve.

Caption: Workflow for determining the effect of this compound on TNF-α production.

TRPV1 Antagonism in Xenopus Oocytes

This electrophysiological assay measures the ability of this compound to block the ion currents mediated by the TRPV1 channel.

-

Oocyte Preparation: Oocytes are harvested from Xenopus laevis frogs and injected with cRNA encoding for the TRPV1 channel. This leads to the expression of functional TRPV1 channels on the oocyte membrane.

-

Electrophysiological Recording: A two-electrode voltage-clamp technique is used to measure the ion currents across the oocyte membrane. The membrane potential is held at a constant voltage.

-

TRPV1 Activation: The TRPV1 channels are activated by applying a submaximal concentration of capsaicin (1 µM) or by changing the extracellular pH to an acidic value, both of which are known activators of TRPV1.[1][2] This results in an inward ion current.

-

Inhibition Assay: this compound is co-administered with the TRPV1 agonist (capsaicin or low pH). The reduction in the amplitude of the agonist-elicited current in the presence of this compound is measured.

-

Data Analysis: The percentage of inhibition is calculated by comparing the current amplitude in the presence and absence of this compound. The IC50 value is determined from the concentration-response curve.

In Vivo Model of Inflammatory Pain: Carrageenan-induced Hyperalgesia

This animal model is used to assess the anti-inflammatory and analgesic efficacy of this compound in a live organism.

-

Animal Subjects: Mice or rats are used for this model.

-

Treatment: this compound is administered orally at doses of 10 and 100 µmol/kg one hour before the inflammatory insult. A vehicle control group is also included.[1][2]

-

Induction of Inflammation: Inflammation is induced by injecting carrageenan into the plantar surface of the hind paw.

-

Assessment of Thermal Hyperalgesia: The sensitivity to a thermal stimulus (e.g., from a radiant heat source) is measured at different time points after the carrageenan injection. The latency for the animal to withdraw its paw from the heat source is recorded. A shorter withdrawal latency indicates hyperalgesia (increased pain sensitivity).

-

Biochemical Analysis: At the end of the experiment (e.g., 4 hours post-carrageenan), the inflamed paw tissue is collected to measure the levels of TNF-α and to quantify neutrophil infiltration (e.g., via Myeloperoxidase (MPO) activity assay).[1][2]

-

Data Analysis: The paw withdrawal latencies and biochemical markers from the this compound-treated groups are compared to the vehicle control group to determine the efficacy of the compound.

Conclusion

This compound presents a compelling profile as a dual-action anti-inflammatory and analgesic agent. Its ability to potently inhibit both TNF-α production and TRPV1 channel activity through distinct mechanisms provides a strong rationale for its development as a therapeutic for inflammatory and neuropathic pain conditions. The data summarized in this guide highlights its preclinical efficacy and provides a foundation for further investigation and clinical translation. The detailed protocols and pathway diagrams offer valuable resources for researchers in the field of pharmacology and drug discovery.

References

- 1. This compound: A Dual TRPV1 Antagonist and Anti-TNF-Alpha Compound Orally Effective in Models of Inflammatory and Neuropathic Pain | PLOS One [journals.plos.org]

- 2. This compound: A Dual TRPV1 Antagonist and Anti-TNF-Alpha Compound Orally Effective in Models of Inflammatory and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: a dual TRPV1 antagonist and anti-TNF-alpha compound orally effective in models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Foundational Pharmacology of LASSBio-1135: A Multi-Target Approach to Pain and Inflammation

An In-depth Technical Guide for Researchers and Drug Development Professionals

LASSBio-1135, an imidazo[1,2-a]pyridine derivative, has emerged as a significant small molecule in pre-clinical research, demonstrating notable efficacy in models of both inflammatory and neuropathic pain. This technical guide provides a comprehensive overview of the foundational pharmacology of this compound, detailing its multi-target mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used in its initial characterization.

Core Pharmacological Profile

This compound exerts its analgesic and anti-inflammatory effects through a dual mechanism of action: antagonism of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel and inhibition of Tumor Necrosis Factor-alpha (TNF-α) production.[1][2][3] Initially designed as a potential dual inhibitor of p38 mitogen-activated protein kinase (MAPK) and cyclooxygenase-2 (COX-2), further investigation revealed its more prominent roles in modulating TRPV1 and TNF-α pathways.[1][2] While it is considered a weak COX-2 inhibitor, its primary therapeutic effects are attributed to its actions on TRPV1 and TNF-α.[3][4]

The compound has demonstrated oral efficacy in reducing thermal hyperalgesia and mechanical allodynia in rodent models of both inflammatory and neuropathic pain.[1][2][3] A key advantage observed in pre-clinical studies is the absence of hyperthermia, a common side effect associated with many TRPV1 antagonists.[3]

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound.

| In Vitro Activity | Target | Assay | Species | IC50 | Reference |

| TRPV1 Antagonism | TRPV1 | Capsaicin-induced currents in TRPV1-expressing Xenopus oocytes | Rat | 580 nM | [1][3][5] |

| TNF-α Inhibition | TNF-α release | LPS-stimulated murine peritoneal macrophages | Mouse | 546 nM / 642 nM | [1][3][5] |

| COX-2 Inhibition | COX-2 | Human PGHS-2 enzyme activity | Human | 18.5 µM | [4] |

| In Vivo Efficacy | Model | Species | Dose (p.o.) | Effect | Reference |

| Inflammatory Pain | Carrageenan-induced thermal hyperalgesia | Mouse | 10 µmol/kg | Partial reduction at 4h | [3] |

| 100 µmol/kg | Marked reduction in thermal hyperalgesia | [1][3] | |||

| Neuropathic Pain | Partial sciatic ligation | Rat | 100 µmol/kg | Reversal of thermal hyperalgesia and mechanical allodynia | [1][2][3] |

Signaling Pathways and Mechanism of Action

This compound's therapeutic effects are rooted in its modulation of two distinct signaling pathways critical to pain and inflammation.

Firstly, it acts as a non-competitive antagonist of the TRPV1 receptor, a key ion channel in nociceptive neurons that is activated by stimuli such as capsaicin, heat, and low pH.[1] By blocking TRPV1, this compound directly inhibits the signaling cascade that leads to the sensation of pain.

Secondly, this compound inhibits the production of the pro-inflammatory cytokine TNF-α.[1][3] This is achieved by reducing the phosphorylation of p38 MAPK, a key kinase in the inflammatory signaling cascade triggered by stimuli like lipopolysaccharide (LPS).[3][5] By dampening the p38 MAPK pathway, this compound effectively reduces the synthesis and release of TNF-α from immune cells such as macrophages.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments that form the basis of our understanding of this compound's pharmacology.

TRPV1 Antagonism in Xenopus Oocytes

Objective: To determine the effect of this compound on TRPV1 channel activity.

Methodology:

-

Oocyte Preparation: Oocytes were harvested from Xenopus laevis frogs and injected with cRNA encoding for the rat TRPV1 channel.

-

Electrophysiological Recording: Two-electrode voltage-clamp recordings were performed on the cRNA-injected oocytes.

-

TRPV1 Activation: The TRPV1 channels were activated by applying either 1 µM capsaicin or a low pH solution (pH 5.5).

-

This compound Application: this compound was co-administered with the activating stimulus at various concentrations to determine its inhibitory effect.

-

Data Analysis: The inhibition of capsaicin- and low pH-induced currents by this compound was measured, and the IC50 value was calculated from the concentration-response curve.

TNF-α Inhibition in Macrophages

Objective: To assess the effect of this compound on TNF-α production in inflammatory cells.

Methodology:

-

Macrophage Isolation: Peritoneal macrophages were harvested from BALB/c mice.

-

Cell Culture and Stimulation: The macrophages were cultured and then stimulated with 100 ng/mL of lipopolysaccharide (LPS) for 24 hours to induce TNF-α production.

-

This compound Treatment: this compound was added to the cell cultures at various concentrations prior to or concurrently with LPS stimulation.

-

TNF-α Quantification: The concentration of TNF-α in the cell culture supernatant was measured using an enzyme-linked immunosorbent assay (ELISA).

-

p38 MAPK Phosphorylation: To investigate the mechanism, the levels of phosphorylated p38 MAPK in cell lysates were determined by Western blotting.

-

Data Analysis: The IC50 for TNF-α inhibition was determined from the concentration-response curve.

In Vivo Model of Inflammatory Pain

Objective: To evaluate the anti-hyperalgesic effect of this compound in an inflammatory pain model.

Methodology:

-

Animal Model: Male Swiss mice were used.

-

Drug Administration: this compound (10 or 100 µmol/kg) or vehicle was administered orally one hour before the inflammatory insult.

-

Induction of Inflammation: Inflammation was induced by injecting 1% carrageenan solution into the subplantar surface of the right hind paw.

-

Assessment of Thermal Hyperalgesia: The paw withdrawal latency in response to a radiant heat source was measured at various time points after carrageenan injection.

-

Data Analysis: The withdrawal latencies of the this compound-treated groups were compared to the vehicle-treated group.

In Vivo Model of Neuropathic Pain

Objective: To determine the efficacy of this compound in a neuropathic pain model.

Methodology:

-

Animal Model: Male Wistar rats were used.

-

Surgical Procedure: Neuropathic pain was induced by partial sciatic nerve ligation.

-

Drug Administration: this compound (100 µmol/kg) was administered orally daily, starting from day 5 post-surgery.

-

Behavioral Testing:

-

Thermal Hyperalgesia: Assessed using a radiant heat source.

-

Mechanical Allodynia: Measured using von Frey filaments.

-

-

Data Analysis: The withdrawal thresholds and latencies in the treated group were compared to those before surgery and to a vehicle-treated group.

Conclusion

The foundational pharmacological research on this compound has established it as a promising multi-target compound for the treatment of pain and inflammation. Its dual action as a TRPV1 antagonist and a TNF-α inhibitor, coupled with a favorable side effect profile in pre-clinical models, underscores its therapeutic potential. The detailed experimental protocols provided herein offer a basis for further investigation and development of this and similar multi-target analgesic and anti-inflammatory agents.

References

- 1. This compound: a dual TRPV1 antagonist and anti-TNF-alpha compound orally effective in models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: A Dual TRPV1 Antagonist and Anti-TNF-Alpha Compound Orally Effective in Models of Inflammatory and Neuropathic Pain | PLOS One [journals.plos.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound: A Dual TRPV1 Antagonist and Anti-TNF-Alpha Compound Orally Effective in Models of Inflammatory and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and Synthesis In Silico Drug-like Prediction and Pharmacological Evaluation of Cyclopolymethylenic Homologous of LASSBio-1514 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Preparation of LASSBio-1135 Stock Solution in DMSO

Audience: Researchers, scientists, and drug development professionals.

Introduction:

LASSBio-1135 is an orally active, dual antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) and an inhibitor of Tumor Necrosis Factor-alpha (TNF-α) production.[1][2][3] It belongs to the imidazo[1,2-a]pyridine class of compounds and has demonstrated efficacy in models of inflammatory and neuropathic pain.[1][2][3] As a modulator of key targets in pain and inflammation pathways, this compound is a valuable tool for in vitro and in vivo studies. Proper preparation of stock solutions is critical for ensuring experimental reproducibility and accuracy. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in Dimethyl Sulfoxide (DMSO).

Data Presentation

A summary of the key quantitative data for this compound is provided in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Weight | 286.33 g/mol | [1][4][5] |

| Chemical Formula | C₁₈H₁₄N₄ | [1][4][5] |

| CAS Number | 852453-71-5 | [4][5] |

| Appearance | White to off-white solid powder | [5] |

| Solubility in DMSO | 2.87 mg/mL (10.02 mM) | [4] |

| 6.67 mg/mL (23.29 mM) with sonication and warming to 60°C | [5][6] | |

| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [5] |

| Storage (in DMSO) | -80°C for up to 6 months; -20°C for up to 1 month | [5] |

Experimental Protocols

Materials:

-

This compound powder

-

Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials (amber or wrapped in foil to protect from light)

-

Calibrated analytical balance

-

Vortex mixer

-

Sonicator (optional, for enhancing solubility)

-

Pipettes and sterile filter tips

Protocol for Preparing a 10 mM this compound Stock Solution:

-

Pre-experimental Calculations:

-

To prepare a 10 mM stock solution, the required mass of this compound can be calculated using the following formula: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000

-

For example, to prepare 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM x 1 mL x 286.33 g/mol / 1000 = 2.8633 mg

-

-

Weighing this compound:

-

Tare a sterile microcentrifuge tube on a calibrated analytical balance.

-

Carefully weigh out the calculated amount of this compound powder (e.g., 2.86 mg) and add it to the tube.

-

-

Dissolving in DMSO:

-

Add the desired volume of high-purity DMSO to the tube containing the this compound powder. For a 10 mM solution with 2.86 mg of the compound, add 1 mL of DMSO.

-

Tightly cap the tube.

-

-

Solubilization:

-

Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

-

Visually inspect the solution for any undissolved particles.

-

If particles remain, sonication is recommended to achieve complete dissolution.[4] For higher concentrations (up to 23.29 mM), warming the solution to 60°C may also be necessary.[5][6]

-

-

Storage and Handling:

-

Once the this compound is completely dissolved, the stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots in amber vials or tubes wrapped in foil to protect them from light.

-

For long-term storage (up to 6 months), store the aliquots at -80°C.[5] For short-term storage (up to 1 month), -20°C is suitable.[5]

-

When preparing working solutions, it is recommended that the stock solution concentration be at least 1000 times higher than the final working concentration for cell-based experiments to minimize the final DMSO concentration in the assay.[4]

-

Mandatory Visualization

The following diagram illustrates the workflow for preparing a this compound stock solution in DMSO.

Caption: Workflow for this compound stock solution preparation.

References

- 1. medkoo.com [medkoo.com]

- 2. This compound: A Dual TRPV1 Antagonist and Anti-TNF-Alpha Compound Orally Effective in Models of Inflammatory and Neuropathic Pain | PLOS One [journals.plos.org]

- 3. This compound: A Dual TRPV1 Antagonist and Anti-TNF-Alpha Compound Orally Effective in Models of Inflammatory and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | TNF | TRP/TRPV Channel | TargetMol [targetmol.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for LASSBio-1135 Vehicle Formulation in In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the formulation and in vivo administration of LASSBio-1135, a dual antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) and an inhibitor of Tumor Necrosis Factor-alpha (TNF-α) production. The following sections detail the recommended vehicle formulations, experimental protocols, and relevant biological pathways.

I. Overview and Mechanism of Action

This compound is an imidazo[1,2-a]pyridine derivative with demonstrated efficacy in preclinical models of inflammatory and neuropathic pain.[1][2][3][4] Its mechanism of action involves the dual modulation of key pain and inflammation pathways. Firstly, it acts as a non-competitive antagonist of the TRPV1 receptor, a crucial ion channel involved in nociceptive signaling.[1][3][4] Secondly, it inhibits the production of the pro-inflammatory cytokine TNF-α by reducing the phosphorylation of p38 Mitogen-Activated Protein Kinase (MAPK).[1][2][3][4] this compound is also recognized as a weak inhibitor of cyclooxygenase-2 (COX-2).[1][2][3][4]

II. Quantitative Data Summary

The following tables summarize the key in vitro and in vivo quantitative data for this compound.

Table 1: In Vitro Activity of this compound

| Target | Assay | IC50 | Reference |

| TRPV1 | Capsaicin-elicited currents in TRPV1-expressing Xenopus oocytes | 580 nM | [1][3][4] |

| TNF-α | LPS-stimulated TNF-α release in murine peritoneal macrophages | 546 nM | [1][3][4] |

| COX-2 (human PGHS-2) | Enzyme activity assay | 18.5 µM | [5] |

Table 2: In Vivo Efficacy of this compound (Oral Administration)

| Animal Model | Dosage | Effect | Reference |

| Carrageenan-induced thermal hyperalgesia | 10 µmol/kg | Partial reduction in hyperalgesia at 4 hours. | [1][3] |

| Carrageenan-induced thermal hyperalgesia | 100 µmol/kg | Marked reduction in thermal hyperalgesia. | [1][3][4] |

| Partial sciatic ligation-induced thermal hyperalgesia and mechanical allodynia | 100 µmol/kg | Reversal of thermal hyperalgesia and mechanical allodynia. | [1][2][3] |

III. Vehicle Formulation and Administration Protocols

For in vivo studies, this compound is typically administered orally. Two primary vehicle formulations have been described: a suspension for general use and a clear solution.

A. Protocol 1: Suspension Formulation (for Oral Gavage)

This formulation is suitable for delivering this compound as a suspension and has been used effectively in rodent models of pain and inflammation.[1][2]

Materials:

-

This compound powder

-

Arabic gum

-

Saline (0.9% NaCl)

-

Mortar and pestle or homogenizer

-

Magnetic stirrer and stir bar

-

Volumetric flasks and graduated cylinders

Procedure:

-

Prepare a 5% arabic gum solution: Weigh the required amount of arabic gum and dissolve it in saline to a final concentration of 5% (w/v). Use a magnetic stirrer to ensure complete dissolution.

-

Weigh this compound: Accurately weigh the required amount of this compound powder based on the desired final concentration and dosing volume.

-

Create a paste: Add a small volume of the 5% arabic gum solution to the this compound powder in a mortar and triturate with a pestle to form a smooth paste. This step is crucial for preventing clumping.

-

Prepare the final suspension: Gradually add the remaining volume of the 5% arabic gum solution to the paste while continuously stirring or homogenizing until a uniform suspension is achieved.

-

Administration: Administer the suspension orally to the animals via gavage at the desired dosage. A typical administration volume is 0.1 ml per 20 g of body weight.[1][2]

B. Protocol 2: Clear Solution Formulation

This formulation can be used when a clear solution for administration is preferred.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween-80

-

Saline (0.9% NaCl)

-

Vortex mixer

Procedure:

-

Prepare a stock solution in DMSO: Dissolve this compound in DMSO. Sonication may be recommended to aid dissolution.[6]

-

Mix with PEG300: Add the DMSO stock solution to PEG300 and mix thoroughly.

-

Add Tween-80: Incorporate Tween-80 into the mixture and ensure it is evenly distributed.

-

Final dilution with Saline: Add saline to the mixture to achieve the final desired concentration. Vortex the solution until it is clear and homogenous. A suggested ratio for the final vehicle composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

IV. Experimental Protocols

The following are detailed methodologies for key in vivo experiments cited in the literature.

A. Carrageenan-Induced Thermal Hyperalgesia Assay

This model is used to evaluate the anti-inflammatory and anti-hyperalgesic activity of this compound.[1][2]

Animals: Male Swiss mice or Wistar rats.

Procedure:

-

Baseline Measurement: Measure the baseline thermal paw withdrawal latency of the animals using a plantar test apparatus.

-

Drug Administration: Administer this compound (10 or 100 µmol/kg, p.o.) or the vehicle control.[1][2]

-

Induction of Inflammation: One hour after drug administration, inject 0.1 ml of a 1% carrageenan solution in saline into the subplantar surface of the right hind paw.[1][2]

-

Post-treatment Measurements: Measure the thermal paw withdrawal latency at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

-

Data Analysis: Compare the withdrawal latencies of the this compound-treated groups with the vehicle-treated group.

B. Partial Sciatic Ligation-Induced Neuropathic Pain Model

This model assesses the efficacy of this compound in a model of chronic neuropathic pain.[1][2]

Animals: Male Wistar rats.

Procedure:

-

Surgical Procedure: Anesthetize the animals and perform a partial ligation of the sciatic nerve.

-

Post-operative Recovery: Allow the animals to recover for a period of 5-7 days.

-

Baseline Hypersensitivity Measurement: Measure baseline thermal hyperalgesia and mechanical allodynia.

-

Drug Administration: Begin daily oral administration of this compound (100 µmol/kg) or vehicle.[1][2]

-

Behavioral Testing: Perform behavioral tests to assess thermal hyperalgesia (Hargreaves test) and mechanical allodynia (von Frey filaments) one hour after each drug administration on subsequent days (e.g., days 7, 9, 11, and 13 post-surgery).[2]

-

Data Analysis: Compare the withdrawal thresholds of the this compound-treated group with the vehicle-treated group.

V. Signaling Pathways and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.

Caption: Mechanism of action of this compound.

Caption: General experimental workflow for in vivo studies.

References

- 1. This compound: A Dual TRPV1 Antagonist and Anti-TNF-Alpha Compound Orally Effective in Models of Inflammatory and Neuropathic Pain | PLOS One [journals.plos.org]

- 2. This compound: A Dual TRPV1 Antagonist and Anti-TNF-Alpha Compound Orally Effective in Models of Inflammatory and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound: a dual TRPV1 antagonist and anti-TNF-alpha compound orally effective in models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | TNF | TRP/TRPV Channel | TargetMol [targetmol.com]

Application Notes and Protocols for Measuring LASSBio-1135 TRPV1 Antagonism

These application notes provide a detailed protocol for an in vitro assay to measure the antagonism of the Transient Receptor Potential Vanilloid 1 (TRPV1) by LASSBio-1135, a non-competitive antagonist. The described methodology is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of TRPV1 modulators.

Introduction

The Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel, is a key player in pain perception and neurogenic inflammation. It is activated by a variety of stimuli including capsaicin (the pungent component of chili peppers), noxious heat, and acidic conditions. Consequently, the development of TRPV1 antagonists is a promising avenue for novel analgesic and anti-inflammatory therapies.

This compound is an imidazo[1,2-a]pyridine derivative that has been identified as a dual TRPV1 antagonist and anti-TNF-alpha compound.[1][2][3][4] Its ability to modulate neuronal activity by antagonizing TRPV1 makes it a compound of interest for the treatment of chronic pain.[1][2] This document outlines the in vitro electrophysiological assay used to characterize the TRPV1 antagonistic activity of this compound.

Data Presentation

The antagonistic potency of this compound against TRPV1 activation has been quantified using an electrophysiology assay in Xenopus oocytes expressing the human TRPV1 channel. The key quantitative data is summarized in the table below.

| Parameter | Agonist | This compound Concentration | Value | Reference |

| IC50 | 1 µM Capsaicin | Variable | 580 nM | [3] |

| EC50 (Capsaicin alone) | Capsaicin | N/A | 374 nM | [5] |

| EC50 (Capsaicin + 5 µM this compound) | Capsaicin | 5 µM | 470 nM | [5] |

| Inhibition of pH 5.5-induced current | pH 5.5 | 50 µM | Significant Inhibition | [1][2][3] |

Experimental Protocols

The following protocol details the two-electrode voltage-clamp electrophysiology method for assessing this compound's antagonism of TRPV1 expressed in Xenopus laevis oocytes.

Materials and Reagents

-

Xenopus laevis oocytes

-

Human TRPV1 cRNA

-

This compound

-

Capsaicin

-

Recording solution (e.g., ND96)

-

Collagenase

-

Two-electrode voltage-clamp setup

-

Microinjection system

-

Data acquisition and analysis software

Oocyte Preparation and TRPV1 Expression

-

Harvest oocytes from anesthetized Xenopus laevis frogs.

-

Treat the oocytes with collagenase to remove the follicular layer.

-

Inject oocytes with human TRPV1 cRNA.

-

Incubate the oocytes for 2-4 days to allow for channel expression.

Electrophysiological Recording

-

Place a TRPV1-expressing oocyte in the recording chamber and perfuse with recording solution.

-

Impale the oocyte with two microelectrodes filled with 3 M KCl.

-

Clamp the oocyte membrane potential at a holding potential of -60 mV.

-

To assess TRPV1 function, apply a submaximal concentration of the agonist capsaicin (e.g., 1 µM) and record the inward current.

-

Wash the oocyte with recording solution until the current returns to baseline.

Measurement of this compound Antagonism

-

Pre-incubate the oocyte with varying concentrations of this compound for a defined period.

-

Co-apply the same submaximal concentration of capsaicin in the presence of this compound.

-

Record the peak inward current and compare it to the control response (capsaicin alone).

-